N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide
CAS No.:
Cat. No.: VC15030986
Molecular Formula: C27H28N2O3
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N2O3 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpropanamide |
| Standard InChI | InChI=1S/C27H28N2O3/c1-4-26(30)29(21-10-6-5-7-11-21)25-18-19(2)28(24-13-9-8-12-23(24)25)27(31)20-14-16-22(32-3)17-15-20/h5-17,19,25H,4,18H2,1-3H3 |
| Standard InChI Key | QXKBOPHSPFAFFG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4 |
Introduction
N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide is a complex organic compound featuring a tetrahydroquinoline core, which is known for its biological activity. This compound is characterized by the presence of a methoxybenzoyl group and a phenylpropanamide moiety. Its molecular formula is C32H30N2O4, with a molecular weight of approximately 506.59 g/mol .
Synthesis and Preparation
The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide typically involves several steps, which can be modified to produce analogs with varied biological activities. The synthesis process allows for the controlled introduction of different substituents, enabling researchers to explore a range of chemical modifications.
Biological Activities and Potential Applications
Compounds containing quinoline structures are often associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide may exhibit similar activities, although further pharmacological studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Distinguishing Factors |
|---|---|---|---|
| 4-Methoxyquinoline | Contains methoxy group | Antimicrobial | Lacks phenylpropanamide moiety |
| N-(4-Methoxybenzoyl)-aniline | Benzoyl derivative | Anticancer | Simpler structure without quinoline |
| 2-Methylquinoline | Methyl-substituted quinoline | Antimicrobial | No methoxy or benzamide groups |
| N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide | Tetrahydroquinoline with methoxybenzoyl and phenylpropanamide groups | Potential antimicrobial, anticancer, anti-inflammatory | Unique combination of structural features |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume